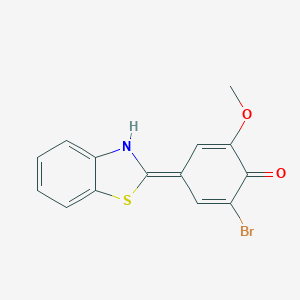
(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one involves the inhibition of various enzymes and pathways in cancer cells, leading to apoptosis. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also induces the generation of reactive oxygen species (ROS), which further contribute to the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one has various biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells. This compound has also been shown to modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one in lab experiments is its potential as a new anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. However, one limitation is that this compound has not yet been extensively studied for its toxicity and safety, which is essential before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one. One direction is to further investigate its anticancer properties and its potential as a new chemotherapeutic agent. Another direction is to study its antifungal and antibacterial properties and its potential as a new antimicrobial agent. Additionally, research can be conducted to study the toxicity and safety of this compound, which is essential before it can be used in clinical trials.
In conclusion, (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one is a chemical compound that has shown potential applications in various fields of scientific research. Its anticancer, antifungal, and antibacterial properties make it a promising candidate for further research. However, more studies are needed to investigate its toxicity and safety before it can be used in clinical trials.
Métodos De Síntesis
The synthesis of (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one involves the reaction of 2-bromo-6-methoxyphenol and 2-aminobenzothiazole in the presence of a suitable catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells. This compound has also been studied for its antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Nombre del producto |
(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one |
|---|---|
Fórmula molecular |
C14H10BrNO2S |
Peso molecular |
336.21 g/mol |
Nombre IUPAC |
(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H10BrNO2S/c1-18-11-7-8(6-9(15)13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,16H,1H3/b14-8+ |
Clave InChI |
OZGOMPVQHKNCFF-RIYZIHGNSA-N |
SMILES isomérico |
COC1=C/C(=C/2\NC3=CC=CC=C3S2)/C=C(C1=O)Br |
SMILES |
COC1=CC(=C2NC3=CC=CC=C3S2)C=C(C1=O)Br |
SMILES canónico |
COC1=CC(=C2NC3=CC=CC=C3S2)C=C(C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)
![N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B305221.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
![N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
![N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305227.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)